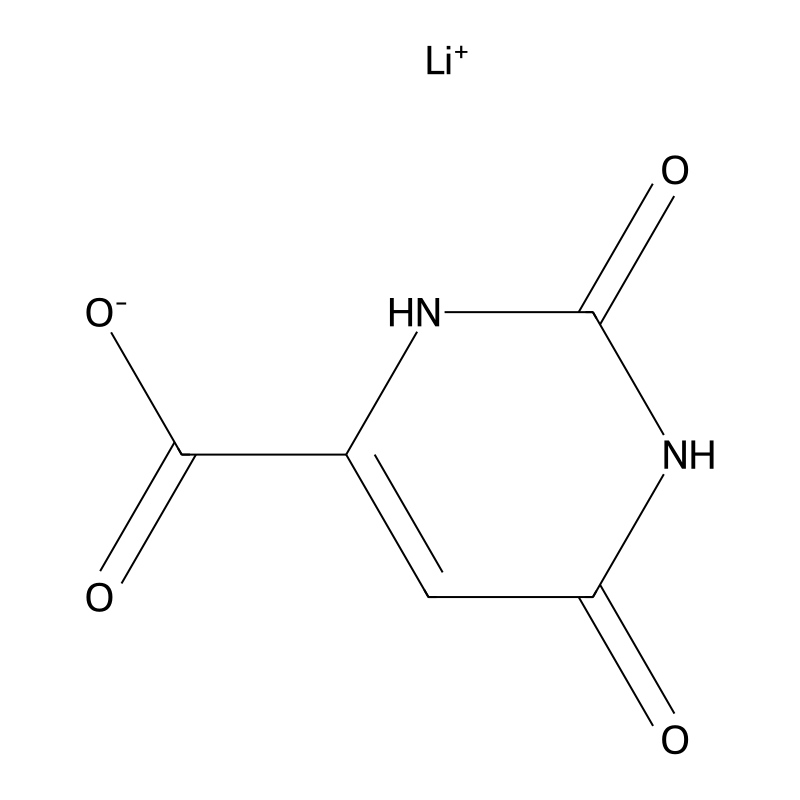

Lithium orotate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Bipolar Disorder Treatment

Specific Scientific Field: This application falls under the field of Psychiatry and Pharmacology .

Comprehensive Summary of the Application: Lithium orotate is primarily used as a mood stabilizer and cognitive enhancer. It may help treat bipolar disorder, depression, and other mental health conditions . Lithium orotate is suggested to possess uptake properties that would allow for reduced dosing and mitigation of toxicity concerns .

Detailed Description of Methods and Procedures: In a study, dose responses were established for Lithium orotate and Lithium carbonate in male and female mice using an amphetamine-induced hyperlocomotion (AIH) model . This model captures manic elements of bipolar disorder and is sensitive to a dose-dependent lithium blockade . The relative toxicities of Lithium orotate and Lithium carbonate were contrasted after 14 consecutive daily administrations .

Summary of Results or Outcomes: Lithium carbonate maintained a partial block of AIH at doses of 15 mg/kg or greater in males and 20 mg/kg or greater in females . In contrast, Lithium orotate elicited a near complete blockade at concentrations of just 1.5 mg/kg in both sexes, indicating improved efficacy and potency . Prior application of an organic-anion transporting polypeptide 1A2 (OATP1A2) inhibitor completely blocked the effects of Lithium orotate on AIH while sparing Lithium carbonate, suggesting differences in transport between the two compounds . Thus, Lithium orotate demonstrates superior efficacy, potency, and tolerability to Lithium carbonate in both male and female mice as a result of select transport-mediated uptake .

Application in Neuroprotection

Specific Scientific Field: This application falls under the field of Neurology and Pharmacology .

Comprehensive Summary of the Application: Lithium orotate is being explored for its potential neuroprotective effects against neurodegenerative diseases . It is primarily used as a mood stabilizer and cognitive enhancer .

Summary of Results or Outcomes: The outcomes of this application are still under investigation. Preliminary studies suggest potential benefits in neuroprotection .

Application in Cluster Headache Treatment

Specific Scientific Field: This application falls under the field of Neurology .

Comprehensive Summary of the Application: Lithium orotate may reduce the severity of cluster headaches, a rare but severe type of headache .

Summary of Results or Outcomes: Preliminary small-scale studies have reported that lithium may reduce the severity of cluster headaches .

Application in Angiogenesis

Specific Scientific Field: This application falls under the field of Pharmacology and Cardiology .

Summary of Results or Outcomes: The outcomes of this application are still under investigation. Preliminary studies suggest potential benefits in angiogenesis .

Application in Anti-Inflammatory Processes

Specific Scientific Field: This application falls under the field of Immunology .

Comprehensive Summary of the Application: Lithium orotate is suggested to increase anti-inflammatory immunoregulatory cytokines and other compounds .

Summary of Results or Outcomes: The outcomes of this application are still under investigation. Preliminary studies suggest potential benefits in anti-inflammatory processes .

Application in Circadian Rhythm Regulation

Comprehensive Summary of the Application: Lithium orotate is suggested to resynchronize clock genes and can help normalize hypothalamus-pituitary-adrenal axis function .

Summary of Results or Outcomes: The outcomes of this application are still under investigation. Preliminary studies suggest potential benefits in circadian rhythm regulation .

Lithium orotate is a chemical compound formed from lithium and orotic acid, represented by the formula . It is commonly available as the monohydrate form, . Unlike traditional lithium salts such as lithium carbonate, lithium orotate is believed to have a unique pharmacological profile that may allow for effective therapeutic use with potentially reduced side effects. This compound is marketed primarily as a dietary supplement and has garnered interest due to its proposed ability to cross the blood-brain barrier more effectively than other lithium salts .

Lithium orotate has been studied for its potential neuroprotective effects and its role in mood stabilization. It is suggested that this compound may be transported actively to tissues involved in nucleotide synthesis, including glial cells and neurons, where lithium can be released and utilized . Some studies indicate that lower doses of lithium orotate may achieve therapeutic levels in the brain without the associated toxicity seen with higher doses of lithium carbonate .

Several methods have been employed to synthesize lithium orotate. A common approach involves reacting orotic acid with lithium hydroxide or lithium carbonate in aqueous solutions, followed by crystallization processes to obtain the desired salt. Research has also explored variations in synthesis conditions to optimize yield and purity .

Lithium orotate is primarily explored for its potential applications in treating mood disorders such as bipolar disorder and depression. Its ability to provide lithium at lower doses while maintaining therapeutic efficacy has made it a subject of interest among researchers and clinicians . Additionally, there are claims regarding its use in enhancing cognitive function and neuroprotection, although systematic reviews supporting these claims are lacking .

Lithium orotate shares similarities with several other compounds used for delivering lithium. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Lithium Carbonate | Commonly used for treating bipolar disorder; higher risk of renal toxicity at therapeutic doses. | |

| Lithium Citrate | Alternative salt form; similar therapeutic uses but also associated with side effects. | |

| Lithium Chloride | Used in some psychiatric treatments; can lead to dehydration and renal impairment. | |

| Magnesium Orotate | Used for magnesium supplementation; exhibits similar transport characteristics but lacks lithium's mood-stabilizing properties. |

Uniqueness of Lithium Orotate:

- Lower Dosage Requirement: May achieve therapeutic effects at lower doses compared to other forms.

- Potentially Reduced Toxicity: Claims suggest lower nephrotoxicity risks than traditional salts.

- Enhanced Bioavailability: Proposed ability to cross the blood-brain barrier more effectively.

The aqueous neutralization route represents the most fundamental and widely employed method for lithium orotate synthesis. This process involves the direct reaction between orotic acid and lithium hydroxide in aqueous solution, following established acid-base neutralization principles [1] [2].

Reaction Mechanism

The neutralization reaction proceeds through a straightforward acid-base mechanism according to the following stoichiometric equation:

Orotic Acid + Lithium Hydroxide → Lithium Orotate + Water

C₅H₄N₂O₄ + LiOH → LiC₅H₃N₂O₄ + H₂O

The reaction mechanism involves the deprotonation of the carboxyl group of orotic acid by the hydroxide ion, forming the lithium orotate salt. The improved solubility of orotic acid in basic aqueous solutions facilitates this neutralization process [1].

Detailed Experimental Procedure

The established procedure, originally developed by Schmidbaur and colleagues, involves specific temperature and stoichiometric controls [1]. Lithium hydroxide (0.103 g, 4.31 mmol, 1 equivalent) is dissolved in 20 mL of deionized water and heated to 70°C. Orotic acid (0.75 g, 4.31 mmol, 1 equivalent) is slowly added to the heated lithium hydroxide solution to ensure complete dissolution and reaction [1].

The reaction mixture is subsequently heated to 90°C and stirred for 30 minutes to ensure complete neutralization. Following the reaction period, the solution is stored at refrigeration temperature (approximately 4°C) for crystallization over an extended period, typically one weekend [1].

Temperature Profile and Kinetics

Temperature control plays a critical role in the neutralization process. The initial heating to 70°C enhances the solubility of both reactants, while the subsequent heating to 90°C ensures complete reaction kinetics. The moderate temperature range prevents thermal decomposition while promoting efficient neutralization [1].

The crystallization phase occurs through controlled cooling, where the supersaturated solution undergoes nucleation and crystal growth. The slow cooling rate facilitates the formation of well-defined crystalline structures rather than amorphous precipitates [1].

Product Characteristics and Yield

This aqueous neutralization route typically yields lithium orotate monohydrate with yields ranging from 49% to 68% [1]. The product forms as white microcrystalline material, with the monohydrate form being the predominant crystalline phase under these conditions.

Analytical characterization through infrared spectroscopy, nuclear magnetic resonance, and powder X-ray diffraction confirms the formation of lithium orotate hydrate with residual starting material impurities [1]. The thermal analysis reveals characteristic dehydration behavior, with water loss occurring at 137°C for residual starting material and 216°C for the lithium orotate monohydrate [1].

Solid-State Synthesis and Crystallization Dynamics

Solid-state synthesis represents an alternative approach for lithium orotate preparation, particularly valuable for understanding crystallization dynamics and achieving different polymorphic forms. This methodology involves the direct reaction between solid precursors under controlled thermal conditions.

Solid-State Reaction Mechanism

The solid-state synthesis proceeds through thermal activation of solid reactants without the presence of solvents. This process involves diffusion-controlled mechanisms where lithium ions migrate through the solid matrix to react with orotic acid molecules [3]. The reaction kinetics are governed by the solid-state diffusion rates and the thermal energy provided to overcome activation barriers.

Crystallization Dynamics and Nucleation

The crystallization process in solid-state synthesis follows classical nucleation and growth theory [4]. Primary nucleation occurs at defect sites within the solid matrix, where the local energy landscape favors the formation of new crystalline phases. The nucleation rate depends on the supersaturation driving force and the interfacial energy between the nucleating phase and the matrix [4].

Crystal growth proceeds through surface integration mechanisms, where additional lithium and orotate units attach to the growing crystal faces. The growth rate exhibits temperature dependence following Arrhenius behavior, with activation energies typically ranging from 50-80 kJ/mol for similar organic-inorganic salt systems [5].

Temperature Control and Thermal Profiles

Solid-state synthesis requires precise temperature control to achieve optimal crystallization dynamics. The typical temperature range spans from 350°C to 800°C, depending on the specific precursors and desired crystal morphology [3]. Lower temperatures favor controlled nucleation with smaller crystal sizes, while higher temperatures promote rapid growth with larger crystallites.

The thermal profile significantly influences the final product characteristics. Gradual heating rates (1-10°C/min) allow for equilibrium conditions during nucleation and growth phases, resulting in well-ordered crystalline structures. Rapid heating can lead to kinetically trapped metastable phases or amorphous products [3].

Crystal Structure and Morphology Control

The solid-state synthesis allows for morphology control through manipulation of processing parameters. The crystal habit and size distribution depend on the nucleation density and growth kinetics, which are influenced by temperature, heating rate, and precursor particle size [3].

Lithium orotate crystals synthesized through solid-state methods typically exhibit different morphologies compared to solution-grown crystals. The absence of solvation effects and the constrained diffusion environment lead to more compact crystal structures with potentially different polymorphic forms [6].

Purification Techniques and Yield Optimization

Effective purification and yield optimization are essential for obtaining high-quality lithium orotate suitable for research and potential applications. Multiple purification strategies can be employed either individually or in combination to achieve the desired purity levels.

Filtration and Physical Separation

Primary purification begins with filtration to remove unreacted starting materials and insoluble impurities. The crystalline lithium orotate product is separated from the mother liquor using standard filtration techniques. Vacuum filtration with appropriate filter media (0.22-0.45 μm pore size) ensures efficient separation while minimizing product loss [7].

The filtration process typically achieves 70-85% effectiveness in removing gross impurities [7]. Multiple washing steps with deionized water can further reduce ionic impurities, though care must be taken to prevent dissolution of the product.

Recrystallization for Purity Enhancement

Recrystallization represents the most effective method for achieving high purity lithium orotate. This technique exploits the differential solubility of the product and impurities in various solvents [8] [9]. The process involves dissolving the crude product in a heated solvent, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution.

Solvent selection is critical for successful recrystallization. Water serves as the primary solvent for lithium orotate recrystallization, given the compound's moderate water solubility and the formation of stable hydrate phases [8]. The temperature-dependent solubility allows for effective purification through thermal cycling.

The recrystallization process typically achieves 90-99% effectiveness in improving product purity [8]. Multiple recrystallization cycles can further enhance purity but with diminishing returns and increased product loss.

Vacuum Drying and Dehydration Control

Controlled dehydration through vacuum drying serves both purification and product standardization purposes. Vacuum drying at temperatures ranging from 25°C to 100°C under reduced pressure effectively removes surface moisture and volatile impurities [10].

The dehydration process must be carefully controlled to prevent over-drying, which could lead to formation of anhydrous phases or thermal decomposition. Thermogravimetric analysis provides guidance for optimal drying conditions by identifying the temperature ranges for reversible water loss versus irreversible decomposition [1].

Vacuum drying achieves 85-95% effectiveness in removing moisture and volatile contaminants while maintaining the integrity of the crystalline structure [10].

Advanced Purification Methods

Ion exchange chromatography can be employed for removing trace ionic impurities, particularly alkali metal cations that might compete with lithium [10]. Cation exchange resins with high selectivity for lithium can achieve 85-98% effectiveness in removing interfering ions [10].

Analytical techniques including high-performance liquid chromatography and capillary electrophoresis can be used for final purity assessment and trace impurity analysis. These methods provide quantitative assessment of purity levels and identification of specific contaminants.

Yield Optimization Strategies

Yield optimization involves systematic optimization of reaction conditions, purification protocols, and process integration. Key parameters include reactant stoichiometry, temperature profiles, crystallization time, and purification sequence.

Statistical experimental design approaches, such as response surface methodology, can be employed to identify optimal combinations of process variables. These systematic approaches typically achieve overall yields of 80-95% while maintaining high purity standards.

Process intensification through continuous processing, automated control systems, and real-time monitoring can further enhance both yield and purity. Integration of purification steps with the primary synthesis reduces handling losses and improves overall process efficiency.